![molecular formula C18H13NO3 B14401139 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione CAS No. 89736-83-4](/img/structure/B14401139.png)
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione is a heterocyclic compound that features a pyran ring fused with an aniline and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method is scalable and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with signal transduction pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds share a similar core structure and are known for their pharmacological activities.
Uniqueness
3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
89736-83-4 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
5-(C,N-diphenylcarbonimidoyl)-6-hydroxypyran-2-one |
InChI |
InChI=1S/C18H13NO3/c20-16-12-11-15(18(21)22-16)17(13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-12,21H |
InChI Key |
BGFMUYZBFJZVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(OC(=O)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


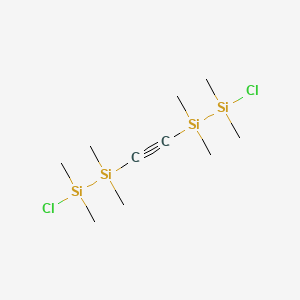
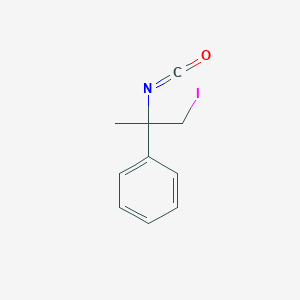
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
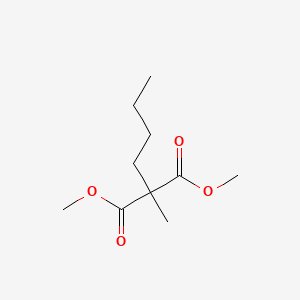
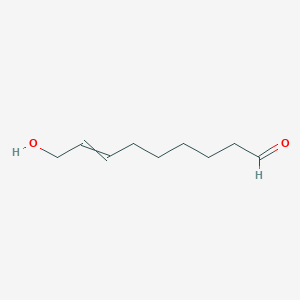
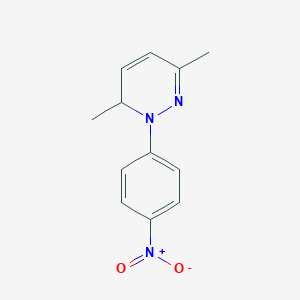
![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)

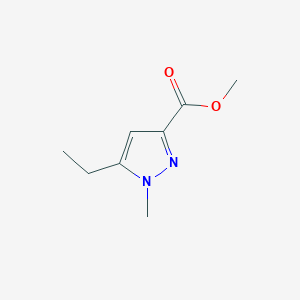
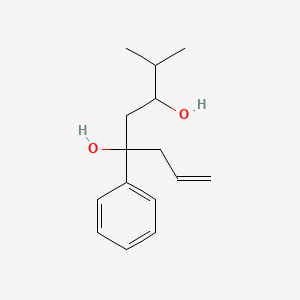
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
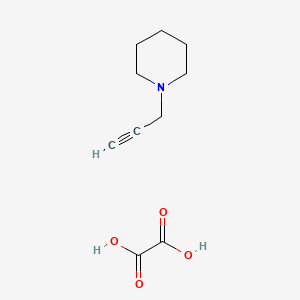
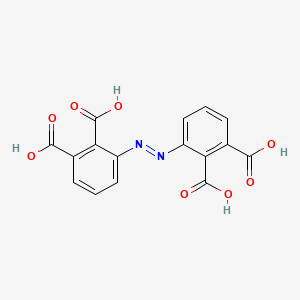
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
